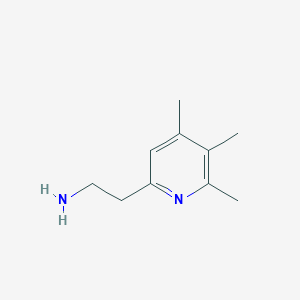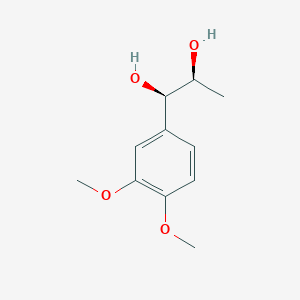![molecular formula C14H22N4 B14860816 2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B14860816.png)
2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multiple steps. One common method includes the reaction of 1,3-dibromopropane with dimethylamine to form 3-(dimethylamino)propylamine. This intermediate is then reacted with 2-aminobenzimidazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity. Solvent extraction and crystallization are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the benzodiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A simpler compound with similar functional groups but lacking the benzodiazole ring.
N,N-Dimethyl-1,3-propanediamine: Another related compound used in similar applications.
Uniqueness
The presence of the benzodiazole ring in 2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine distinguishes it from simpler amines. This ring structure imparts unique chemical properties, such as increased stability and the ability to participate in specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-[2-(2-aminoethyl)benzimidazol-1-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H22N4/c1-17(2)10-5-11-18-13-7-4-3-6-12(13)16-14(18)8-9-15/h3-4,6-7H,5,8-11,15H2,1-2H3 |
InChI Key |
FOXUNQAUYNIDHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



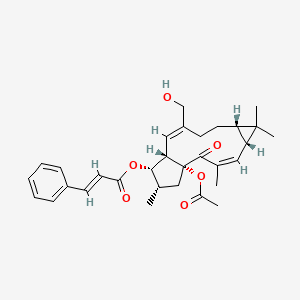
![(1R,4R,5S,6R,10S,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B14860749.png)
![4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B14860753.png)
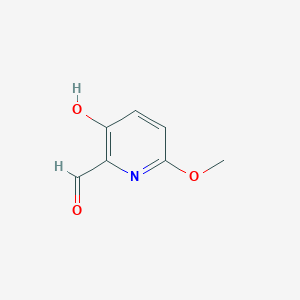
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide](/img/structure/B14860766.png)


![N-(4-ethoxyphenyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14860806.png)
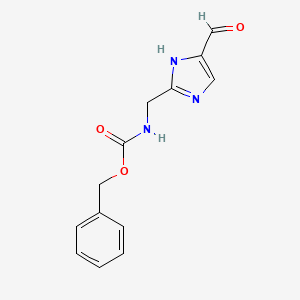
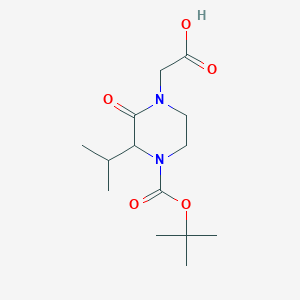
![1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14860823.png)
